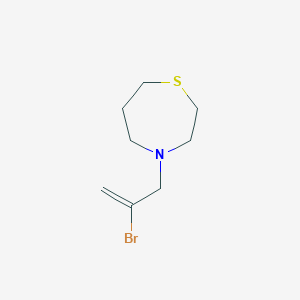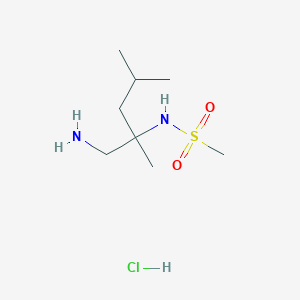
4-(2-Bromoprop-2-enyl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoprop-2-enyl)-1,4-thiazepane is a chemical compound that belongs to the thiazepane family. It is a heterocyclic compound that contains a thiazepane ring and a bromopropenyl group. This compound has attracted the attention of many researchers due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane is not fully understood. However, it is believed to exert its pharmacological activities by interacting with various molecular targets, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and physiological effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to possess antiviral activity against the herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-Bromoprop-2-enyl)-1,4-thiazepane in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used in various types of experiments. Additionally, it is relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to using this compound in lab experiments. For example, it is a highly reactive compound that can easily undergo chemical reactions with other compounds in the lab. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 4-(2-Bromoprop-2-enyl)-1,4-thiazepane. One area of research could focus on its potential applications in drug discovery. It has been shown to possess a wide range of pharmacological activities, which makes it a promising lead compound for the development of new drugs.
Another area of research could focus on its mechanism of action. Although some studies have investigated its molecular targets, the exact mechanism of action of this compound is still not fully understood. Further research in this area could help to elucidate the molecular mechanisms underlying its pharmacological activities.
Finally, future research could also focus on the synthesis of new derivatives of this compound. By modifying the structure of this compound, researchers may be able to create new compounds with improved pharmacological activities and fewer side effects.
Méthodes De Synthèse
There are several methods for synthesizing 4-(2-Bromoprop-2-enyl)-1,4-thiazepane, including the reaction of 2-bromoacrolein and thiosemicarbazide, the reaction of 2-bromoacrolein and 1,4-diaminobutane, and the reaction of 2-bromoacrolein and 1,4-dithiane. Among these methods, the reaction of 2-bromoacrolein and thiosemicarbazide is the most commonly used method. This method involves the condensation of 2-bromoacrolein with thiosemicarbazide in the presence of a base to form the thiazepane ring.
Applications De Recherche Scientifique
4-(2-Bromoprop-2-enyl)-1,4-thiazepane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, antifungal, and antiviral activities. Additionally, it has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Propriétés
IUPAC Name |
4-(2-bromoprop-2-enyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNS/c1-8(9)7-10-3-2-5-11-6-4-10/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAPXJVKJYHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCSCC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)


![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)


![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)

![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)

![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)